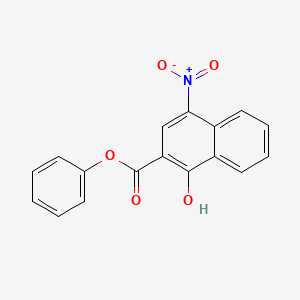

Phenyl 1-hydroxy-4-nitro-2-naphthoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl 1-hydroxy-4-nitro-2-naphthoate is an organic compound with the molecular formula C17H11NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxyl group, a nitro group, and a phenyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1-hydroxy-4-nitro-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. One common method involves the nitration of 1-hydroxy-2-naphthoic acid, followed by esterification with phenol under acidic conditions. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as catalysts and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反应分析

Nitro Group Reactivity

The electron-withdrawing nitro group at position 4 enhances electrophilic substitution reactivity at ortho/para positions. Key reactions include:

-

Reduction to Amine :

Under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like Sn/HCl, the nitro group can be reduced to an amine, forming phenyl 1-hydroxy-4-amino-2-naphthoate. This derivative is a precursor for azo dyes or bioactive molecules . -

Nucleophilic Aromatic Substitution :

The nitro group activates the ring for substitution with nucleophiles (e.g., -OH, -SH) under basic conditions. For example, reaction with sodium hydrosulfide (NaSH) yields thiolated derivatives .

Hydroxyl Group Transformations

The phenolic -OH at position 1 participates in acid-base and condensation reactions:

-

Esterification :

Phenyl 1-hydroxy-4-nitro-2-naphthoate+CH₃COCl→Phenyl 1-acetoxy-4-nitro-2-naphthoate+HCl

The hydroxyl group can react with acyl chlorides (e.g., acetyl chloride) to form acetoxy derivatives. For instance:This reaction is pivotal for modifying solubility and bioavailability .

-

Etherification :

Alkylation with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) produces ethers, altering the compound’s polarity .

Ester Group Hydrolysis

The phenyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Application |

|---|---|---|

| Acidic (H₂SO₄/H₂O) | 1-Hydroxy-4-nitro-2-naphthoic acid | Intermediate for metal-organic frameworks |

| Basic (NaOH/EtOH) | Sodium 1-hydroxy-4-nitro-2-naphthoate | Water-soluble derivative for biological assays |

This hydrolysis is reversible, enabling re-esterification with alternative alcohols .

Oxidative Reactions

Oxidants like Na₂O₂ or m-CPBA induce ring contraction or expansion in benzotropone analogs . For this compound, similar conditions may yield:

-

Ring-contracted aldehydes via C-C bond cleavage.

-

Quinone derivatives through oxidation of the hydroxyl group .

Comparative Reactivity with Analogs

The nitro group distinctively modifies reactivity compared to non-nitrated analogs:

Synthetic Pathways

While explicit protocols are scarce, plausible routes include:

科学研究应用

Medicinal Chemistry

Phenyl 1-hydroxy-4-nitro-2-naphthoate has been identified as an important intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial and anticancer properties. Its structural features enhance its interaction with biological targets such as enzymes and receptors, making it a valuable compound for drug discovery.

Key Biological Activities:

- Antibacterial Properties: Compounds similar to this compound have demonstrated significant antibacterial activity, attributed to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Liquid Crystals

This compound is also utilized as an intermediate in the production of liquid crystals. Its unique structural characteristics allow it to function effectively in liquid crystal displays (LCDs), where it contributes to the modulation of light .

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the applications of this compound:

Case Study 1: Antibacterial Activity

In a study examining various naphthoate derivatives, this compound exhibited superior antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways. This finding supports its potential use in developing new cancer therapies targeting specific tumor types .

作用机制

The mechanism of action of Phenyl 1-hydroxy-4-nitro-2-naphthoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

相似化合物的比较

Similar Compounds

2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester: Similar structure but with the hydroxyl group at the 3-position.

1-Hydroxy-2-naphthoic acid phenyl ester: Similar structure but with the hydroxyl group at the 1-position and no nitro group.

Uniqueness

Phenyl 1-hydroxy-4-nitro-2-naphthoate is unique due to the presence of both a nitro group and a phenyl ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

属性

CAS 编号 |

65208-34-6 |

|---|---|

分子式 |

C17H11NO5 |

分子量 |

309.27 g/mol |

IUPAC 名称 |

phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H11NO5/c19-16-13-9-5-4-8-12(13)15(18(21)22)10-14(16)17(20)23-11-6-2-1-3-7-11/h1-10,19H |

InChI 键 |

DMPUGHYNLCGVPX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。